2-(5-氯-1H-苯并咪唑-2-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

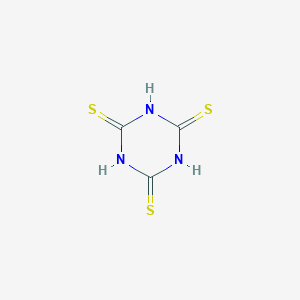

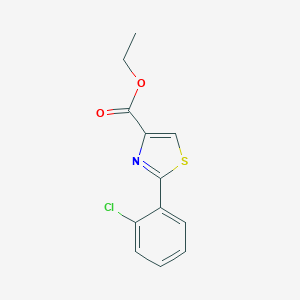

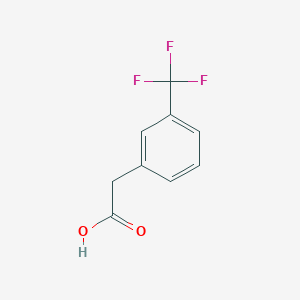

The compound "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the papers. Benzimidazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various approaches, such as condensation reactions, cyclization, and complexation with metals. For instance, the synthesis of 1,2-bis-[(5-chloro)-2-1H-benzimidazolyl]-1,2-ethanediol (L2) and its PdCl2 complex was achieved through a series of reactions characterized by elemental analysis, molar conductivity, and spectroscopic methods . Similarly, the synthesis of 5-Chloro-1-methyl-4-nitroimidazole was performed through amination, cyclization, salt formation, and nitration, with improvements in the process such as using aqueous methylamine instead of gas . These methods could potentially be adapted for the synthesis of "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine."

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was determined, revealing planar benzoxazole ring systems and intermolecular interactions . Similarly, the structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was elucidated, showing a relatively flat molecule due to the anti conformations of the –CH2– groups . These studies provide insights into the structural characteristics of benzimidazole derivatives that could be relevant to "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine."

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including complexation with metals and reactions with electrophiles. The reactivity of chloro-substituted imidazolidines, for example, was studied, showing that the exocyclic methylene carbon atom is a major site of electrophilic attack . The complexes of benzimidazole derivatives with CdBr2 were synthesized, where the ligands acted as bidentate through the hydroxyl groups' oxygen atoms . These findings suggest that "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine" may also exhibit interesting reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, acidity, and melting point, can be influenced by substituents on the benzene ring. For instance, the methyl group reduces solubility and acidity, while Cl and NO2 groups increase them . Theoretical investigations, including HOMO-LUMO and NBO analysis, provide insights into the charge transfer, stability, and electronic properties of these compounds . These analyses are crucial for understanding the behavior of "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine" in different environments and its potential applications.

科学研究应用

-

- Application: Benzimidazole derivatives are used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys. They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Method: Corrosion inhibitors are synthetic or natural substances which, added in small amounts to a corrosive solution, decrease the rate of attack by the environment on metals . Organic compounds with multiple bonds, compounds which contain heteroatoms (such as N, P, S, O) or those possessing certain functional groups such as –NH2, –COOH or –OH are mentioned in literature to be effective corrosion inhibitors .

- Results: Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

-

Polybenzimidazole (PBI) Derivatives

- Application: Polybenzimidazole (PBI) derivatives have various applications in materials chemistry, electronics, technology, dyes, pigments, and agriculture . They are used as solid electrolyte for fuel cells, fibers, thin coatings, protective coatings for aerospace applications, or for the removal of uranium, thorium, and palladium from aqueous medium .

- Method: The synthesis of PBI derivatives involves the polymerization of benzimidazole monomers to form a high-performance polymer with excellent thermal and chemical stability .

- Results: PBI derivatives have been intensively studied in recent years due to their unique properties and potential applications .

安全和危害

The compound is classified under GHS07 for safety . It carries the hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

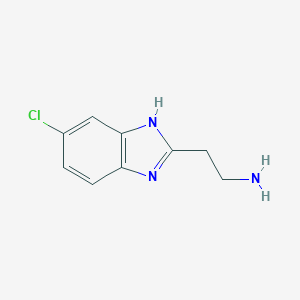

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDCEGOIWKEIGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

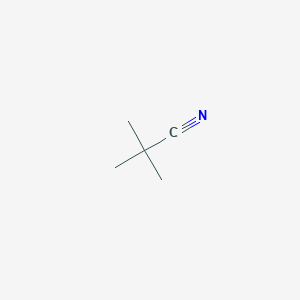

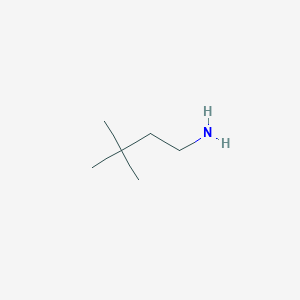

C1=CC2=C(C=C1Cl)NC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

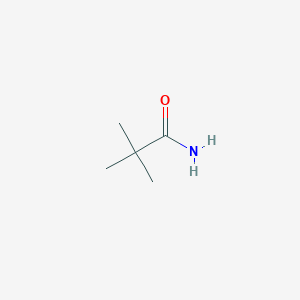

![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)